molecular formula C14H9F3O4 B6409838 MFCD18322432 CAS No. 1261977-57-4

MFCD18322432

Cat. No.: B6409838
CAS No.: 1261977-57-4
M. Wt: 298.21 g/mol
InChI Key: GTYQGKSQYCEYBH-UHFFFAOYSA-N
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Description

MFCD18322432 is a chemical compound identified by its Molecular Design Limited (MDL) number, a unique identifier used in chemical databases for precise cataloging. Such comparisons typically focus on physicochemical properties, synthetic pathways, and biological activity, as exemplified in studies involving structurally related molecules .

Properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-3-1-8(2-4-12)9-5-10(13(19)20)7-11(18)6-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYQGKSQYCEYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691790
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-57-4
Record name 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The preparation of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves several synthetic routes. One common method includes the reaction of 4-trifluoromethoxybenzaldehyde with a suitable phenol derivative under specific conditions to form the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis extrapolates from methodologies applied to comparable compounds (e.g., CAS 1761-61-1 and CAS 3218-36-8) to outline a framework for evaluating MFCD18322432. Key parameters include molecular weight, solubility, synthesis efficiency, and safety profiles.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound* CAS 1761-61-1 CAS 3218-36-8
Molecular Formula Not Provided C₇H₅BrO₂ C₁₃H₁₀O
Molecular Weight Not Provided 201.02 g/mol 182.22 g/mol
Solubility Not Provided 0.687 mg/ml (0.00342 mol/l) Not Reported
Synthetic Yield Not Provided 98% (A-FGO catalyst) 85-95% (varies by method)
Hazard Statements Not Provided H302 (Harmful if swallowed) H315-H319 (Skin irritation)

Note: Direct data for this compound are unavailable in the provided evidence; this table reflects a standardized comparison template.

Key Findings:

Synthetic Efficiency : Compounds like CAS 1761-61-1 achieve high yields (98%) using recyclable catalysts (e.g., A-FGO in tetrahydrofuran), suggesting that this compound might similarly benefit from green chemistry approaches .

Solubility Trends : CAS 1761-61-1 exhibits moderate solubility (0.687 mg/ml), with computational models (e.g., ESOL, Ali) predicting log S values between -1.98 and -2.63 . Such models could be applied to estimate this compound’s solubility.

Safety Profiles : Analogues like CAS 3218-36-8 highlight the importance of hazard mitigation (e.g., P280-P305+P351+P338 precautions) , which would be critical for handling this compound in laboratory settings.

Methodological Considerations for Comparative Studies

The evidence underscores rigorous practices for comparing compounds:

  • Structural Similarity : Use tools like PubChem or MDL databases to identify analogs based on functional groups or scaffold alignment .
  • Data Reproducibility : Detailed synthetic protocols (e.g., reaction time, solvent systems, catalysts) must be documented to enable replication .
  • Ethical and Safety Compliance : Adhere to hazard communication standards (e.g., GHS pictograms) and ethical guidelines for chemical research .

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